molecular formula C19H23N3O3 B2887016 N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide CAS No. 1825605-82-0

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

货号 B2887016
CAS 编号: 1825605-82-0
分子量: 341.411
InChI 键: QZOIJDNJNDUJJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first synthesized in 2005 by scientists at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

作用机制

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide selectively inhibits RNA polymerase I, which is overexpressed in cancer cells. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress. The nucleolus is a subnuclear structure responsible for the production of ribosomes, which are essential for protein synthesis. The disruption of ribosome biogenesis leads to the activation of p53, a tumor suppressor protein, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to the inhibition of cell proliferation and the induction of cell death. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising anticancer drug candidate.

实验室实验的优点和局限性

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies for the treatment of various types of cancer. However, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has limitations in terms of its specificity and selectivity. It may also have off-target effects that need to be carefully evaluated in future studies.

未来方向

There are several future directions for the study of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. One potential application is the combination of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide with other anticancer drugs to enhance its efficacy. Another direction is the development of more specific and selective inhibitors of RNA polymerase I. Further studies are also needed to evaluate the safety and efficacy of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide in clinical trials. Overall, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results as a potential anticancer drug, and further research is needed to fully understand its mechanism of action and potential applications.

合成方法

The synthesis of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves a multi-step process that starts with the reaction of 4-cyanooxan-4-yl chloride with 2-phenylethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with pyrrolidine-3-carboxylic acid to form N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. The final product is obtained through purification and isolation using chromatography techniques.

科学研究应用

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress, which triggers cell death in cancer cells. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological cancers.

属性

IUPAC Name

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c20-14-19(7-10-25-11-8-19)21-18(24)16-12-17(23)22(13-16)9-6-15-4-2-1-3-5-15/h1-5,16H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIJDNJNDUJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。